molecular formula C22H22ClNO2 B223914 2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol

2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol

Katalognummer B223914
Molekulargewicht: 367.9 g/mol
InChI-Schlüssel: MCUIDBVFNHZYAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol, also known as C16H20ClNO2, is a chemical compound that has been widely studied in scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry and drug discovery.

Wissenschaftliche Forschungsanwendungen

2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has been studied for its potential as a chiral auxiliary in asymmetric synthesis.

Wirkmechanismus

The mechanism of action of 2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. Additionally, it has been shown to exhibit antitumor, antifungal, and antibacterial activities, making it a potential candidate for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on 2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol. One direction is to further investigate its mechanism of action and molecular targets. Additionally, it may be worthwhile to study its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Finally, it may be useful to explore its potential as a chiral auxiliary in asymmetric synthesis.

Synthesemethoden

The synthesis of 2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol involves the reaction of 2-[(2-chlorobenzyl)oxy]benzaldehyde with 1-phenylethylamine in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Eigenschaften

Molekularformel

C22H22ClNO2

Molekulargewicht

367.9 g/mol

IUPAC-Name

2-[[2-[(2-chlorophenyl)methoxy]phenyl]methylamino]-1-phenylethanol

InChI

InChI=1S/C22H22ClNO2/c23-20-12-6-4-11-19(20)16-26-22-13-7-5-10-18(22)14-24-15-21(25)17-8-2-1-3-9-17/h1-13,21,24-25H,14-16H2

InChI-Schlüssel

MCUIDBVFNHZYAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CC=C2OCC3=CC=CC=C3Cl)O

Kanonische SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CC=C2OCC3=CC=CC=C3Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.